N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20FN5O3S and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Synthesis and Antitumor Activity Evaluation of New Derivatives
Research has shown that new derivatives bearing different heterocyclic ring systems exhibit potential antitumor activity. These compounds, synthesized using a specific pharmacophoric group structure, have been screened in vitro against human tumor cell lines derived from various neoplastic diseases, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Anticancer Screening
Synthesis, Molecular Modeling, and Anticancer Screening
A series of compounds synthesized and evaluated for their cytotoxic activities against different cancer cell lines showed potent cytotoxic results, particularly against breast cancer. The study highlights the significance of structural and spectral features in determining the compounds' effectiveness (Abu-Melha, 2021).
Fluorescent Properties
Novel Class of Blue Emitting Fluorophores
The synthesis of novel fluorescent derivatives and the evaluation of their photophysical properties indicate that these compounds exhibit absorption in the ultraviolet region and emission in the blue region. Such properties make them potentially useful for applications requiring blue-emitting materials (Padalkar, Lanke, Chemate, & Sekar, 2015).
Anticonvulsant Activity
Evaluation of Alkanamide Derivatives for Anticonvulsant Activity
The synthesis and evaluation of derivatives bearing 5-membered heterocyclic rings have indicated that certain structures lead to superior anticonvulsant activity. This suggests the potential of these compounds in developing new treatments for convulsive disorders (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
Metabolic Stability Improvement
Investigations of Various Heterocycles
Research into improving the metabolic stability of potent inhibitors has led to the exploration of alternative heterocyclic analogues. This work aims to enhance the pharmacokinetic profiles of compounds by reducing or eliminating metabolic deacetylation (Stec et al., 2011).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-28-15-7-8-17(29-2)16(11-15)22-18(27)12-30-20-24-23-19-25(9-10-26(19)20)14-5-3-13(21)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWHTNKGYPOGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.